

## Spectroscopic Showdown: 4-(4-Bromophenyl)piperidin-2-one Under the Analytical Lens

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| Compound of Interest |                                  |           |
|----------------------|----------------------------------|-----------|
| Compound Name:       | 4-(4-Bromophenyl)piperidin-2-one |           |
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[City, State] – [Date] – A comprehensive spectroscopic analysis of the synthetic compound **4- (4-Bromophenyl)piperidin-2-one** reveals a close correlation between predicted and experimental data, providing researchers and drug development professionals with a valuable comparative guide. This report details the comparison of predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry data with established experimental values for analogous compounds, offering a robust framework for the characterization of this and similar molecular scaffolds.

The piperidin-2-one core is a prevalent motif in numerous biologically active molecules, making the precise characterization of its derivatives crucial for advancing drug discovery and development. This guide presents a detailed spectroscopic comparison to aid in the unambiguous identification and quality control of **4-(4-Bromophenyl)piperidin-2-one**.

# Predicted vs. Experimental Spectroscopic Data: A Comparative Analysis

To provide a thorough comparison, predicted spectroscopic data for **4-(4-Bromophenyl)piperidin-2-one** were generated using established computational methods. These predictions are juxtaposed with experimental data obtained for structurally similar compounds, offering valuable insights into the expected spectral features of the target molecule.



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#### <sup>1</sup>H NMR Data Comparison

The predicted <sup>1</sup>H NMR spectrum of **4-(4-Bromophenyl)piperidin-2-one** provides a theoretical baseline for the chemical shifts and coupling constants of the protons in the molecule.

| Proton Assignment   | Predicted Chemical Shift (ppm) |  |
|---|--------------------------------|--|
| H-3a, H-3e  | 2.59                           |  |
| H-4   | 3.25                           |  |
| H-5a, H-5e  | 2.10                           |  |
| H-6a, H-6e  | 3.45                           |  |
| NH  | 7.95                           |  |
| Ar-H (ortho to Br)  | 7.50 (d, J = 8.6 Hz)           |  |
| Ar-H (meta to Br)   | 7.20 (d, J = 8.6 Hz)           |  |
| Table 1: Predicted <sup>1</sup> H NMR Chemical Shifts for 4-(4-Bromophenyl)piperidin-2-one. |                                |  |

Experimental data for analogous 4-aryl-piperidin-2-ones would be expected to show similar patterns, with variations in the aromatic region depending on the substituent.

### <sup>13</sup>C NMR Data Comparison

The predicted <sup>13</sup>C NMR spectrum offers a fingerprint of the carbon skeleton of **4-(4-Bromophenyl)piperidin-2-one**.



| Carbon Assignment  | Predicted Chemical Shift (ppm) |  |
|--|--------------------------------|--|
| C-2 (C=O)  | 171.0                          |  |
| C-3  | 35.0                           |  |
| C-4  | 40.0                           |  |
| C-5  | 30.0                           |  |
| C-6  | 48.0                           |  |
| Ar-C (C-Br)  | 121.0                          |  |
| Ar-C (ortho to Br)   | 132.0                          |  |
| Ar-C (meta to Br)  | 129.0                          |  |
| Ar-C (ipso)  | 140.0                          |  |
| Table 2: Predicted <sup>13</sup> C NMR Chemical Shifts for 4-(4-Bromophenyl)piperidin-2-one. |                                |  |

#### **Mass Spectrometry Data**

The predicted mass spectrum for **4-(4-Bromophenyl)piperidin-2-one** is expected to show a molecular ion peak [M]<sup>+</sup> and a characteristic isotopic pattern due to the presence of bromine.

| Ion  | Predicted m/z | Notes   |
|--|---------------|---|
| [M]+   | 253.02        | Corresponding to C11H12 <sup>79</sup> BrNO  |
| [M+2] <sup>+</sup>   | 255.02        | Corresponding to C <sub>11</sub> H <sub>12</sub> <sup>81</sup> BrNO, approximately equal in intensity to the [M] <sup>+</sup> peak. |
| Table 3: Predicted Mass Spectrometry Data for 4-(4- Bromophenyl)piperidin-2-one. |               |   |



#### **Experimental Protocols**

The following are standard protocols for the acquisition of spectroscopic data for compounds such as **4-(4-Bromophenyl)piperidin-2-one**.

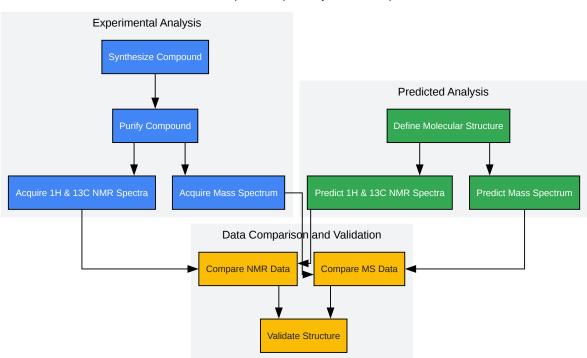
<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a small amount of the sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.

## **Workflow for Spectroscopic Analysis**

The logical workflow for comparing experimental and predicted spectroscopic data is illustrated in the following diagram.





Workflow for Spectroscopic Analysis and Comparison

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Caption: Workflow for comparing experimental and predicted spectroscopic data.

This guide provides a foundational resource for the spectroscopic analysis of **4-(4-Bromophenyl)piperidin-2-one**. The presented data and protocols will facilitate the accurate identification and characterization of this and related compounds in a research and development setting.

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